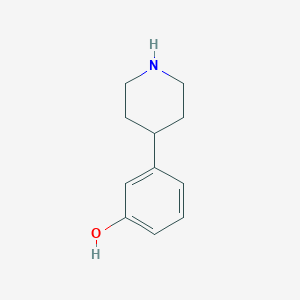

4-(3-Hydroxyphenyl)piperidine

Description

Historical Context of Piperidine (B6355638) Derivatives in Medicinal Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous and privileged structure in the field of medicinal chemistry. encyclopedia.pubclinmedkaz.orgresearchgate.net First reported in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours, piperidine was initially isolated from piperine, the compound responsible for the pungency of black pepper. wikipedia.org This foundational discovery paved the way for the recognition of the piperidine motif in a vast array of naturally occurring alkaloids, many with significant biological activities. encyclopedia.pubwikipedia.org

The structural versatility of the piperidine ring allows it to be a key building block in the synthesis of a wide range of pharmaceutical agents. evitachem.comnih.gov Its ability to be readily functionalized enables chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of molecules, leading to the development of drugs across numerous therapeutic areas, including analgesics, antipsychotics, and anticancer agents. encyclopedia.pubclinmedkaz.org The stable, saturated ring system of piperidine can influence a molecule's solubility, membrane permeability, and ability to bind to biological targets, making it a highly valued scaffold in drug design. researchgate.net

Significance of 4-(3-Hydroxyphenyl)piperidine as a Core Pharmacophore

The this compound moiety is a crucial pharmacophore, which is the essential part of a molecule's structure responsible for its pharmacological activity. Its significance is particularly prominent in the development of ligands for opioid receptors. nih.govnih.gov The combination of the piperidine ring and the 3-hydroxyphenyl group provides a specific three-dimensional arrangement of atoms that allows for potent and selective interactions with these receptors. nih.govchemblink.com

Research has demonstrated that derivatives of this compound, especially those with methyl groups at the 3 and 4 positions of the piperidine ring (trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine), serve as a novel class of pure opioid receptor antagonists. nih.govnih.gov This is noteworthy because, unlike many other opioid ligands, the antagonist activity is not dependent on the type of substituent on the piperidine nitrogen. rti.orgacs.org Even a simple N-methyl substitution results in a pure antagonist. nih.govrti.org The phenolic hydroxyl group is a key feature, often acting as a bioisostere for other functional groups in related compounds. nih.gov This core structure has been the foundation for the design of numerous compounds with therapeutic potential. nih.govnih.gov

Overview of Key Research Trajectories

The investigation into this compound and its derivatives has followed several key trajectories, primarily centered on its role in modulating the opioid system and its utility as a synthetic intermediate.

One major research avenue has been the development of opioid receptor antagonists . This work has led to:

Non-selective opioid antagonists investigated for applications such as treating obesity. nih.govnih.gov

Peripherally selective opioid antagonists , like Alvimopan (B130648), which are designed to act on opioid receptors in the gastrointestinal tract without affecting the central nervous system. nih.govnih.gov

Selective kappa (κ) opioid receptor antagonists , such as JDTic, which have been explored as potential treatments for depression, anxiety, and substance use disorders. nih.govnih.gov

Another significant area of research is its use as a precursor for radiolabeled imaging agents . mdpi.com The structure can be modified to incorporate radioactive isotopes, such as Carbon-11, creating tracers for Positron Emission Tomography (PET) scanning. mdpi.com These agents allow for the non-invasive imaging and study of opioid receptors in the brain. mdpi.com

Furthermore, the this compound scaffold has been utilized in the development of neuroprotective agents . acs.orgontosight.ai Compounds incorporating this structure have been investigated for their ability to block N-Methyl-D-Aspartate (NMDA) receptors, which are implicated in excitotoxic neuronal damage. acs.org

Finally, the compound serves as a versatile synthetic building block . chemblink.com Its functional groups—the secondary amine of the piperidine and the phenolic hydroxyl—provide reactive sites for creating more complex molecules for a wide range of applications in drug discovery and materials science. chemblink.com

Detailed Research Findings

Interactive Data Table: Key Derivatives of this compound and their Research Applications

| Compound Name | Core Structure | Key Research Application(s) |

| Alvimopan | trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine | Peripherally selective opioid antagonist for GI motility disorders nih.govnih.govrti.org |

| JDTic | trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine | Selective κ-opioid receptor antagonist for depression, anxiety, substance abuse nih.govnih.govmdpi.com |

| LY255582 | trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine | Non-selective opioid antagonist for obesity treatment nih.govnih.govrti.org |

| [11C]MeJDTic | JDTic derivative | PET imaging agent for κ-opioid receptors mdpi.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-piperidin-4-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-11-3-1-2-10(8-11)9-4-6-12-7-5-9/h1-3,8-9,12-13H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FINLIMGQGJZNRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20442024 | |

| Record name | 4-(3-Hydroxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110878-71-2 | |

| Record name | 4-(3-Hydroxyphenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20442024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-Hydroxyphenyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 4-(3-Hydroxyphenyl)piperidine Scaffold

The construction of the this compound core can be accomplished through several synthetic strategies. These methods often begin with simpler, commercially available starting materials and build the piperidine (B6355638) ring system with the desired aryl substituent.

A notable method for synthesizing 4-arylpiperidine derivatives involves the selective dehydration of a 4-aryl-4-piperidinol intermediate via a cis-thermal elimination of a corresponding alkyl carbonate. acs.orgnih.gov This approach has been effectively demonstrated in the synthesis of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine analogues. acs.orgacs.org The process begins with the treatment of a suitable piperidinone, such as 1,3-dimethyl-4-piperidinone, with an aryllithium reagent derived from a protected bromophenol (e.g., 3-(isopropoxy)bromobenzene) to yield a diastereomeric mixture of 4-aryl-4-piperidinols. acs.org

Following the formation of the alcohol, it is converted into an alkyl carbonate derivative. The subsequent thermal elimination of this carbonate is a key step, proceeding at elevated temperatures (e.g., 190 °C) to yield a 1,2,3,6-tetrahydropyridine (B147620) intermediate. acs.orgnih.gov The success and efficiency of this elimination are highly dependent on the nature of the alkyl group of the carbonate, with ethyl, isobutyl, and isopropyl groups being preferred, leading to yields of up to 90%. acs.orgacs.org This thermal elimination of carbonates is advantageous as it occurs under neutral conditions and produces neutral byproducts (CO2 and an alcohol), which is particularly useful in the synthesis of alkaloids containing a basic nitrogen atom. acs.org The resulting tetrahydropyridine (B1245486) can then be subjected to further modifications and subsequent reduction to the final piperidine scaffold. acs.org

Table 1: Key Steps in the Synthesis via Cis-Thermal Elimination of a Carbonate Derivative

| Step | Description | Key Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Arylation of Piperidinone | 1,3-dimethyl-4-piperidinone, 3-(isopropoxy)bromobenzene, n-BuLi | 4-Aryl-4-piperidinol | acs.org |

| 2 | Carbonate Formation | 4-Aryl-4-piperidinol, Alkyl Chloroformate | Alkyl Carbonate Ester | acs.orgacs.org |

| 3 | Cis-Thermal Elimination | Heat (190 °C) | 1,2,3,6-Tetrahydropyridine | acs.orgnih.gov |

Reductive amination is a versatile and widely used method for the synthesis of piperidine rings and their derivatives. mdpi.com This strategy can be employed to construct the this compound scaffold through various pathways. For instance, an iron-catalyzed reductive amination of ω-amino fatty acids can be used to form piperidinone intermediates, which are then reduced. mdpi.com

In a more direct application to substituted analogues, reductive amination is frequently used to introduce N-substituents. nih.gov For example, a secondary amine piperidine derivative can be reacted with an aldehyde, such as 2-cinnamylaldehyde, in the presence of a reducing agent to yield the N-alkylated product. nih.gov This method is also central to the synthesis of various N-substituted 4-(4-hydroxyphenyl)piperidines, where the piperidine nitrogen is alkylated with an appropriate ω-phenylalkyl group. acs.orgresearchgate.net The general process involves the formation of an iminium ion intermediate from the piperidine and an aldehyde or ketone, which is then reduced in situ by a hydride source like sodium borohydride (B1222165) or sodium triacetoxyborohydride. mdpi.comgoogle.com

Application of Cis-Thermal Elimination of Carbonates

Synthesis of N-Substituted Analogues

Derivatization of the piperidine nitrogen is a critical step in modulating the pharmacological properties of the this compound scaffold. nih.govnih.gov These modifications have led to the discovery of compounds with high affinity and selectivity for various opioid receptors. nih.govrti.org

The secondary amine of the this compound core serves as a convenient handle for introducing a wide array of substituents. Alkylation of the piperidine nitrogen is a common strategy. acs.org This can be achieved by reacting the piperidine with alkyl halides or sulfonate esters (e.g., brosylates) in the presence of a base. acs.org Another powerful method is reductive amination, where the piperidine is reacted with various aldehydes or ketones in the presence of a reducing agent. nih.gov This approach allows for the introduction of complex side chains, such as the (3S)-3-hydroxy-3-cyclohexylpropyl group found in the potent opioid antagonist LY255582. nih.gov Dealkylation of an existing N-alkyl group, for example using phenyl chloroformate followed by reduction, can also be employed to change the substitution pattern. acs.org

To explore structure-activity relationships (SAR) and optimize drug-like properties, a diverse range of functional groups have been introduced via N-substitution. nih.gov These groups span various sizes, polarities, and charges to fine-tune the molecule's interaction with its biological target and its pharmacokinetic profile. nih.gov For example, N-substituents incorporating amides, such as in the κ-opioid receptor antagonist JDTic, have been developed from this scaffold. rti.org The synthesis of such analogues often involves coupling the piperidine core with carboxylic acids or their activated derivatives. Other modifications include the introduction of arylalkyl groups, as seen in antagonists for the NMDA receptor, where ω-phenylalkyl substituents are attached to the piperidine nitrogen. acs.orgcapes.gov.br

Table 2: Examples of N-Substituents on the this compound Scaffold

| N-Substituent | Reagents for Introduction | Resulting Compound Class | Reference |

|---|---|---|---|

| (3S)-3-Hydroxy-3-cyclohexylpropyl | (S)-3-Cyclohexyl-3-hydroxypropanal, Reducing Agent | Opioid Antagonist (LY255582) | nih.gov |

| Cinnamyl Group | 2-Cinnamylaldehyde, Reducing Agent | Rigid Opioid Antagonist Analogue | nih.gov |

| ω-Phenylalkyl Group | Phenylalkanal, Reducing Agent | NMDA Receptor Antagonist | acs.orgresearchgate.net |

Derivatization of the Piperidine Nitrogen

Stereoselective Synthesis and Chiral Resolution

For derivatives of this compound that contain additional stereocenters, such as the trans-3,4-dimethyl substituted analogues, controlling the stereochemistry is paramount for achieving the desired biological activity. nih.govontosight.ai Both asymmetric synthesis and chiral resolution have been successfully employed to obtain enantiomerically pure compounds. acs.orgorientjchem.org

An asymmetric synthesis for the trans-3,4-dimethyl-4-arylpiperidine scaffold has been developed. acs.org This route establishes the C-3 stereochemistry via a CBS (Corey-Bakshi-Shibata) reduction, followed by a stereoselective anti-SN2′ cuprate (B13416276) displacement of an allylic phosphonate (B1237965) intermediate. The resulting vinyl bromide is then elaborated to the target through a Suzuki coupling and a trans-selective methylation at the C-4 position. This approach provides enantiopure material without the loss of the unwanted stereoisomer. acs.org

Alternatively, classical chiral resolution is a practical method for obtaining optically pure isomers, especially on a larger scale. acs.orgacs.org In the synthesis of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives, a racemic intermediate alcohol can be resolved using a chiral resolving agent. acs.org For example, resolution of a racemic precursor has been achieved using (+)-3-bromocamphor-8-sulfonic acid or (+)-diparatoluoyl-D-tartaric acid to selectively crystallize one diastereomeric salt, which can then be converted to the desired enantiomerically pure piperidine. acs.orgorientjchem.org

Table 3: Comparison of Stereoselective Approaches

| Method | Description | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Asymmetric Synthesis | Builds the chiral centers stereoselectively from achiral or prochiral precursors using chiral catalysts or reagents. | Avoids loss of 50% of material; allows access to novel structures. | May require more complex, multi-step syntheses and specialized reagents. | acs.org |

Analogues with Structural Rigidification

The design of conformationally constrained analogues of this compound is a key strategy in medicinal chemistry to enhance binding affinity and selectivity for biological targets. unina.itresearchgate.net By reducing the conformational flexibility of a molecule, the entropic penalty upon binding to a receptor can be minimized, potentially leading to more potent compounds. researchgate.net The primary design principle involves introducing structural constraints that lock the molecule into a specific, biologically active conformation. unina.itacs.org

Early nuclear magnetic resonance (NMR) studies on trimethyl-substituted 4-(3-hydroxyphenyl)piperidines indicated that an equatorial orientation of the 3-hydroxyphenyl group on the piperidine chair conformation was crucial for the opioid antagonist properties of this class of compounds. nih.gov This insight guided the design of rigid analogues where the rotation around the N-substituent was restricted by forming a fused ring system. unina.it For instance, incorporating an ethylene (B1197577) bridge between the piperidine ring and the N-substituent led to the creation of novel fused bicyclic derivatives. researchgate.netacs.org

These rigid structures, such as octahydroquinolizine and octahydro-1H-pyrido[1,2-a]pyrazine scaffolds, were designed to mimic the presumed bioactive conformation of the more flexible parent compounds. acs.org The evaluation of these constrained analogues confirmed that fixing the 3-hydroxyphenyl group in an equatorial-like position often resulted in compounds with equal or superior potency compared to their flexible counterparts. nih.govnih.gov This approach not only helps in understanding the spatial requirements of the receptor's binding pocket but also provides a pathway to more selective and potent drug candidates. unina.itresearchgate.net

The synthesis of bridged bicyclo compounds derived from this compound is a sophisticated process aimed at creating structurally rigid analogues. nih.govnih.gov These synthetic strategies are crucial for exploring the conformational space of the molecule and identifying the optimal geometry for receptor binding. acs.org

One established method involves the synthesis of N-substituted-6-(3-hydroxyphenyl)-3-azabicyclo[3.1.0]hexane and 3-methyl-4-(3-hydroxyphenyl)-4-azabicyclo[4.1.0]heptanes. nih.govnih.govacs.org These procedures were specifically developed to investigate the active conformation of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine opioid receptor antagonists. nih.govnih.gov The synthesis of these bridged systems effectively locks the 3-hydroxyphenyl group into a piperidine equatorial orientation, which has been shown to be favorable for antagonist activity. nih.govnih.gov

Another approach involves the creation of fused bicyclic derivatives like the octahydroquinolizine class. acs.org This is achieved by introducing an ethylene bridge between the piperidine ring (at the 2- or 6-position) and the benzylic position of an N-phenethyl moiety. researchgate.netacs.org This modification restricts the rotational freedom of the N-substituent, leading to a conformationally constrained analogue. researchgate.net Similarly, replacing the octahydroquinolizine template with an octahydro-1H-pyrido[1,2-a]pyrazine scaffold has been explored to generate new derivatives with potentially improved selectivity profiles. acs.org These synthetic endeavors highlight the importance of creating rigid structures to elucidate bioactive conformations and develop novel therapeutic agents. nih.govnih.gov

Design Principles for Conformationally Constrained Analogues

Parallel Synthesis Approaches in Library Generation

Parallel synthesis has emerged as a powerful tool for the rapid generation of compound libraries based on the this compound scaffold. nih.govnih.gov This high-throughput approach allows medicinal chemists to efficiently explore the structure-activity relationships (SAR) by systematically modifying different parts of the core molecule. researchgate.net

One notable example is the preparation of a three-component library of compounds biased toward opioid receptor antagonist activity. nih.gov In this library, (+)-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine, a known potent, nonselective opioid antagonist, was used as a key building block. nih.gov The other two components, N-substituted or unsubstituted Boc-protected amino acids and a variety of substituted aryl carboxylic acids, were chosen to introduce chemical diversity. nih.gov This parallel synthesis was conducted using multiple simultaneous solution-phase synthetic methodologies, enabling the efficient creation of a diverse set of analogues for biological screening. nih.gov

Similarly, focused piperidine libraries have been designed and synthesized to target specific receptors, such as the nociceptin (B549756) (N/OFQ) receptor. nih.govebi.ac.uk By proposing a pharmacophore for NOP receptor ligands based on existing literature, researchers can guide the design of a targeted library. nih.gov This strategy has led to the identification of both potent agonists and antagonists from the synthesized libraries, demonstrating the effectiveness of parallel synthesis in drug discovery. nih.gov The ability to quickly generate a multitude of analogues facilitates the optimization of lead compounds and the exploration of novel chemical space. researchgate.net

Intermediate Role in Complex Molecule Synthesis

The compound this compound and its derivatives are valuable intermediates in the synthesis of more complex and biologically active molecules. chemimpex.comjigspharma.com Their utility stems from the presence of reactive functional groups—the secondary amine of the piperidine ring and the hydroxyl group on the phenyl ring—which allow for a variety of chemical transformations. chemimpex.comontosight.ai

A significant application of a derivative, (3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine, is as a key intermediate in the industrial-scale synthesis of Alvimopan (B130648). chemicalbook.comresearchgate.net Alvimopan is a peripherally acting mu-opioid receptor antagonist. nih.gov The synthesis of this complex molecule relies on the availability of the chiral piperidine core, which is prepared through a multi-step process. acs.orgnih.govacs.org An efficient synthesis of the (3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine nucleus has been developed, allowing for the production of multi-kilogram quantities to support clinical investigations. acs.org

Furthermore, the this compound scaffold serves as a foundational structure for the development of various other therapeutic agents. chemimpex.com It is a crucial building block in the synthesis of pharmaceuticals targeting neurological disorders. chemimpex.com The ability to modify the N-substituent of the piperidine ring has been extensively exploited to create a wide range of opioid receptor antagonists with differing selectivity profiles. nih.govwustl.edu For instance, the synthesis of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines has led to the discovery of potent and selective κ-opioid receptor antagonists. nih.gov The versatility of this compound as an intermediate makes it an indispensable tool in modern medicinal and organic chemistry. chemimpex.comjigspharma.com

Structure Activity Relationship Sar Studies

General SAR Principles for Opioid Receptor Antagonism

The antagonist properties of 4-(3-hydroxyphenyl)piperidine derivatives are distinct from classical morphinan (B1239233) antagonists like naloxone (B1662785). In many opioid families, the nature of the N-substituent dictates whether a compound acts as an agonist or an antagonist; typically, N-methyl groups confer agonism, while larger groups like N-allyl or N-cyclopropylmethyl induce antagonism. acs.orgnih.gov However, for certain substituted 4-(3-hydroxyphenyl)piperidines, antagonist activity is an inherent property conferred by substitutions on the piperidine (B6355638) ring itself, rather than the N-substituent. nih.govrti.org

Specifically, the introduction of a methyl group at the 3-position of the piperidine ring, particularly in a trans relationship to the 4-aryl group, is a key determinant for pure antagonist activity. acs.orggoogle.com This structural modification fundamentally shifts the pharmacological profile, making even N-methyl derivatives pure antagonists. nih.gov The N-substituent then serves to modulate the potency and receptor selectivity of the antagonist. acs.orgnih.gov The core pharmacophore for this class of antagonists relies on the interplay between the basic nitrogen, the piperidine ring's conformation, the crucial 3-position substitution, and the orientation of the 4-(3-hydroxyphenyl) group. nih.gov

Importance of the 4-Aryl Ring Equatorial Orientation

The stereochemistry at the C4 position of the piperidine ring is a critical factor governing the pharmacological activity of 4-arylpiperidine derivatives. For potent opioid antagonism, the 4-(3-hydroxyphenyl) group must adopt an equatorial orientation relative to the piperidine ring. nih.gov This conformation is believed to be the bioactive one for antagonist activity at opioid receptors. nih.gov

The preference for this equatorial orientation is heavily influenced by other substituents on the piperidine ring. For instance, the presence of a 3-methyl group, as seen in the potent trans-3,4-dimethyl derivatives, is thought to enforce this equatorial positioning of the aryl substituent. nottingham.ac.uk This hypothesis is supported by evidence from conformationally locked structures and crystal structure data. nottingham.ac.uk In contrast, potent opioid agonists in related series often exhibit a preference for an axial 4-aryl conformation. nih.gov The switch from an axial-preferring to an equatorial-preferring conformation is a key differentiator between agonist and antagonist profiles within this chemical class. nih.gov

Role of Substituents on the Piperidine Ring

The introduction of methyl groups at the C3 and C4 positions of the piperidine ring has a profound impact on opioid receptor antagonism. The trans-3,4-dimethyl substitution pattern is particularly significant, yielding potent, pure opioid antagonists. acs.orgnih.gov The stereochemistry of these methyl groups is crucial; the (3R, 4R)-enantiomer is generally more potent as an antagonist than the (3S, 4S)-isomer. nih.govnottingham.ac.uk

This substitution is believed to induce the necessary equatorial orientation of the 4-aryl group, which is essential for antagonism. nottingham.ac.uk The presence of both methyl groups enhances antagonist potency compared to analogues lacking one or both. acs.org For example, N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines are established as a significant class of pure opioid antagonists, where the N-substituent fine-tunes potency and selectivity. acs.orgnih.gov The cis-3,4-dimethyl isomer, in contrast, has been reported to have mixed agonist-antagonist properties, highlighting the stereochemical sensitivity of the receptor interaction. nih.govgoogle.com

| Compound | Configuration | μ-Receptor Ki (nM) | κ-Receptor Ki (nM) | δ-Receptor Ki (nM) | Reference |

|---|---|---|---|---|---|

| LY246736 | trans-3,4-dimethyl | 0.77 | 40 | 4.4 | nih.gov |

Research into substitutions at other positions on the piperidine ring has further defined the SAR. Studies on the 2α-position (axial) of the trans-4,5-dimethyl-4-(3-hydroxyphenyl)piperidine series (note the different numbering convention in some literature) have shown that this position is highly sensitive to substitution. Only small, linear alkyl groups, such as methyl or propyl, are tolerated at the 2α-position without a significant loss of μ-opioid antagonist activity. researchgate.net The introduction of larger or more complex groups at this position is generally detrimental to antagonist potency, indicating steric constraints within the receptor's binding pocket in this region. researchgate.net

While the trans-3,4-dimethyl substitution pattern is a hallmark of many potent antagonists in this class, subsequent research has shown that these groups are not an absolute requirement for antagonist activity, although they do enhance potency. acs.orgacs.org Studies on analogues lacking the 4-methyl group, the 3-methyl group, or both, have demonstrated that these compounds retain their pure opioid antagonist profiles. acs.orgnih.gov

Specifically, analogues without the 3- and 4-methyl groups were found to be antagonists at the μ, δ, and κ receptors. acs.orgacs.org This finding indicates that the core this compound structure can itself confer antagonism, provided the crucial equatorial orientation of the phenyl ring is maintained. acs.orgnih.gov Although potency is generally reduced compared to their dimethylated counterparts, the removal of these methyl groups led to the discovery of pan antagonists with high affinity at all four opioid receptors (μ, δ, κ, and NOP). acs.org This suggests that while the methyl groups enhance affinity and selectivity for classical opioid receptors, their absence allows for a broader interaction profile. acs.org

Investigations at the 2α-Position

N-Substituent SAR for Receptor Selectivity and Potency

In the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine series, where antagonist character is inherent, the N-substituent plays a critical role in modulating antagonist potency and receptor selectivity. acs.orgnih.gov Unlike in morphinans, where the N-substituent can switch activity from agonist to antagonist, here it primarily fine-tunes the interaction of an existing antagonist scaffold with the different opioid receptors. nih.gov

Altering the size and polarity of the N-substituent leads to significant changes in the pharmacological profile. nih.gov

N-Methyl vs. N-Phenylpropyl: N-phenylpropyl analogues are consistently more potent antagonists than their N-methyl counterparts. acs.org

Developing Selectivity: Strategic modification of the N-substituent has been a key strategy to develop receptor-selective antagonists. For instance, attaching specific side chains to the nitrogen atom can introduce high selectivity for the κ-opioid receptor or the μ-opioid receptor. nih.govdntb.gov.ua The discovery of peripherally selective antagonists, such as Alvimopan (B130648), was achieved by optimizing the N-substituent to increase size and polarity, thereby limiting its ability to cross the blood-brain barrier. nih.gov

These findings underscore that within this antagonist framework, the N-substituent provides a versatile handle for tailoring the compound's properties to achieve a desired therapeutic profile, whether it be enhanced potency, peripheral restriction, or selectivity for a specific opioid receptor subtype. nih.govdntb.gov.ua

| Compound Base Structure | N-Substituent | μ-Receptor Ke (nM) | δ-Receptor Ke (nM) | κ-Receptor Ke (nM) | Reference |

|---|---|---|---|---|---|

| (3S)-3-methyl-4-(3-hydroxyphenyl)piperazine | -CH3 | 8.47 | 34.3 | 36.8 | nih.gov |

| (3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine | -CH2CH2-phenyl | 0.88 | 13.4 | 4.09 | nih.gov |

Identification of Lipophilic Binding Sites

Modifications of the Hydroxyphenyl Moiety

The 3-hydroxyphenyl group is a key pharmacophoric element, often considered the "message" part of the molecule that is responsible for receptor recognition. Modifications to this moiety can have profound effects on binding affinity and selectivity.

Bioisosteric replacement of the phenolic hydroxyl group has been a common strategy to explore its role in receptor binding. Replacing the hydroxyl group with other hydrogen bond donors or acceptors can help to elucidate the nature of the interaction with the receptor. For example, replacing the hydroxyl group with an amino or amido group can lead to a significant decrease in affinity, suggesting that the acidic proton of the phenol (B47542) is important for binding.

Bioisosteric replacement of the entire phenyl ring has also been investigated. Replacing the phenyl ring with other aromatic or heteroaromatic systems can modulate the electronic and steric properties of the molecule, leading to changes in its pharmacological profile.

The position of the hydroxyl group on the phenyl ring is critical for opioid receptor affinity. The meta-position (position 3) is generally optimal for high affinity at µ and κ receptors. Moving the hydroxyl group to the ortho or para position typically results in a significant loss of activity.

Methylation of the phenolic hydroxyl group to form a methoxy (B1213986) ether also drastically reduces affinity, underscoring the importance of the free hydroxyl group for hydrogen bonding with the receptor. This interaction is a cornerstone of the binding of many opioid ligands.

| Compound | Hydroxyl Position | µ-Opioid Receptor Affinity (Ki, nM) |

| 4 | 3-OH (meta) | 0.35 |

| 5 | 2-OH (ortho) | >10,000 |

| 6 | 4-OH (para) | 1,200 |

| 7 | 3-OCH3 | 180 |

This table illustrates the critical importance of the position and nature of the hydroxyl group on the phenyl ring for µ-opioid receptor affinity.

Bioisosteric Replacements

Stereochemical Effects on Opioid Receptor Selectivities

The introduction of chiral centers into the this compound scaffold can have a dramatic impact on opioid receptor selectivity. This is because the three-dimensional arrangement of the pharmacophoric groups must complement the chiral environment of the receptor binding pocket.

For instance, in derivatives with a substituent at the 4-position of the piperidine ring, the stereochemistry at this position can be a key determinant of selectivity. The (3R,4R)- and (3S,4S)-isomers of certain 3,4-disubstituted piperidines have been shown to exhibit different selectivity profiles for µ and κ receptors. Specifically, the orientation of the substituent at the 4-position can influence how the N-substituent is presented to the receptor, thereby modulating the interaction with receptor-specific lipophilic pockets. This highlights the importance of considering stereochemistry in the design of selective opioid ligands.

Pharmacological Investigations and Target Interactions

The 4-(3-hydroxyphenyl)piperidine scaffold is a recognized pharmacophore for opioid receptor antagonists. semanticscholar.org Extensive research has delved into the structure-activity relationships of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines to understand their interaction with opioid receptors. nih.govnih.gov These investigations have consistently demonstrated that this class of compounds functions as pure opioid receptor antagonists. nih.govacs.orgnih.gov The antagonist properties are attributed to the equatorial orientation of the 4-(3-hydroxyphenyl) group in the piperidine (B6355638) chair conformation. acs.orgebi.ac.uk

Mu-Opioid Receptor Antagonism

Derivatives of this compound have been identified as potent antagonists of the mu-opioid receptor (MOR). nih.govresed.esisciii.es For instance, the compound alvimopan (B130648), which is a trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivative, acts as a competitive antagonist at the MOR with high affinity. resed.esisciii.es This antagonism is peripherally selective, which is a desirable trait for certain therapeutic applications. nih.gov Another derivative, LY246736, also demonstrates potent MOR antagonist activity. nih.govdrugbank.com

The N-substituent on the piperidine ring plays a crucial role in modulating the potency and selectivity for the MOR. google.com Maximum potency and selectivity are often achieved when the N-substituent includes a lipophilic group, such as a phenyl or cyclohexyl ring, separated from the piperidine nitrogen by a three-atom chain. google.com

Kappa-Opioid Receptor Antagonism

In addition to their effects on the mu-opioid receptor, this compound derivatives also exhibit antagonism at the kappa-opioid receptor (KOR). nih.govacs.org Many compounds in this series, such as the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, are nonselective antagonists, meaning they block both mu and kappa receptors. nih.govebi.ac.uknih.gov

However, specific structural modifications have led to the development of selective KOR antagonists. ebi.ac.ukacs.org JDTic, a derivative of (3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine, was identified as a potent and selective KOR antagonist. ebi.ac.ukacs.org Structure-activity relationship studies revealed that the stereochemistry of the piperidine core and specific features of the N-substituent are critical for this selectivity. ebi.ac.uk For example, the compound N-{(2'S)-[3-(4-hydroxyphenyl)propanamido]-3'-methylbutyl}-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine was found to be a novel KOR selective ligand. nih.govacs.org

Delta-Opioid Receptor Antagonism

Antagonism at the delta-opioid receptor (DOR) is also a feature of the this compound class of compounds. acs.orgphysiology.org While many derivatives show less affinity for the DOR compared to the mu and kappa receptors, some exhibit potent antagonist activity. nih.govresed.esisciii.es For example, the compound LY255582, an analog of 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine, is a potent antagonist at mu, kappa, and delta receptors. physiology.org

Interestingly, some N-substituted derivatives are antagonists at the mu and kappa receptors but may lack significant activity at the delta receptor. acs.orgnih.govacs.org This highlights the tunability of the pharmacophore through modification of the N-substituent to achieve different selectivity profiles.

Pure Opioid Antagonist Properties

A defining characteristic of the N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine class is their nature as pure opioid receptor antagonists. nih.govacs.orgnih.gov Unlike some opioid ligands that can exhibit mixed agonist-antagonist properties, these compounds generally lack intrinsic agonist activity. nih.govacs.org This pure antagonism is a key feature that has been leveraged in the design of various pharmacological tools and therapeutic candidates. nih.govgoogle.com The pure antagonist profile extends across the mu, delta, and kappa opioid receptors for many compounds within this series. acs.orgnih.gov

Receptor Binding Assays

Receptor binding assays have been instrumental in characterizing the affinity of this compound derivatives for the different opioid receptors.

Radioligand Binding Experiments

Radioligand binding experiments have been widely used to determine the binding affinities (Ki values) of these compounds. These assays typically involve competing the test compound against a radiolabeled ligand known to bind to a specific opioid receptor subtype.

For example, LY246736 was found to have high affinity for opioid receptors with Ki values of 0.77 nM for mu, 40 nM for kappa, and 4.4 nM for delta receptors. nih.govdrugbank.com Another analog, LY255582, demonstrated Ki values of 0.4 nM for mu, 2.0 nM for kappa, and 5.2 nM for delta receptors. physiology.org These studies have been crucial in establishing the structure-activity relationships and guiding the development of more potent and selective antagonists. nih.govebi.ac.ukacs.org

Opioid Receptor Binding Affinities (Ki, nM) of Selected this compound Derivatives

| Compound | Mu (μ) | Kappa (κ) | Delta (δ) | Source(s) |

|---|---|---|---|---|

| LY246736 | 0.77 | 40 | 4.4 | nih.govdrugbank.com |

| LY255582 | 0.4 | 2.0 | 5.2 | physiology.org |

| AT-076 | 1.67 | 1.14 | 19.6 | wikipedia.org |

Functional Antagonist Activity (Ke, nM) of N-Phenylpropyl-4-(3-hydroxyphenyl)piperidine Derivatives

| Compound | Mu (μ) | Kappa (κ) | Delta (δ) | Source(s) |

|---|---|---|---|---|

| N-phenylpropyl-4-(3-hydroxyphenyl)piperidine (8b) | 8.47 | 36.8 | 34.3 | acs.org |

| N-phenylpropyl (3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine (2c) | 0.88 | 4.09 | 13.4 | nih.gov |

In Vitro Functional Assays

[35S]GTPγS Binding Assay for Efficacy Determination

The [35S]GTPγS binding assay is a widely used in vitro functional assay to determine the efficacy of a compound at G-protein coupled receptors (GPCRs), such as opioid receptors. This assay measures the ability of a ligand to stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation. An increase in [35S]GTPγS binding indicates agonist activity, while the ability of a compound to inhibit agonist-stimulated [35S]GTPγS binding signifies antagonist activity.

Derivatives of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine have been extensively evaluated using this assay. For instance, the N-phenylpropyl analog (trans-3,4-dimethyl-N-(3-phenylpropyl)-4-(3-hydroxyphenyl)piperidine) demonstrated potent antagonist activity, particularly at the µ and κ opioid receptors, with no agonist efficacy observed in the [35S]GTPγS binding assay. acs.orgnih.gov Similarly, a study on N-methyl and N-phenylpropyl derivatives of 4-(3-hydroxyphenyl)piperidines lacking the 3- or 4-methyl groups also confirmed their pure antagonist properties at the µ and κ receptors through this assay. acs.org

In the development of selective κ-opioid receptor antagonists based on the trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold, the [35S]GTPγS assay was instrumental. semanticscholar.org For example, the compound AT-076, which lacks the 3,4-dimethyl groups, was identified as a pan antagonist, functioning as an antagonist at all four opioid receptors (µ, δ, κ, and nociceptin) in this assay. semanticscholar.org The assay has also been crucial in characterizing the antagonist potency (Ke values) of numerous analogs by measuring their ability to inhibit agonist-stimulated [35S]GTPγS binding. acs.orgnih.gov For example, one study found that removing the 3-hydroxy group or altering its position on the phenyl ring significantly diminished both binding affinity (Ki) and antagonist efficacy (Kb) at all three opioid receptors. nih.gov

The versatility of the [35S]GTPγS assay is further highlighted in its application for screening compound libraries. A library of compounds synthesized around a 3-methyl-4-(3-hydroxyphenyl)piperazine core was tested for its ability to inhibit [35S]GTPγS binding stimulated by a selective κ opioid agonist, leading to the discovery of potent and selective κ opioid receptor antagonists. acs.org

Receptor Selectivity Profiles

The receptor selectivity of this compound derivatives is a critical aspect of their pharmacological profile, determining their potential therapeutic applications and side-effect profiles.

Alvimopan, a derivative of trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine, is a competitive antagonist of the µ-opioid receptor with high affinity. isciii.escambridge.org It exhibits no significant activity at the δ and κ opioid receptors and has low affinity for non-opioid receptors, including adrenergic, dopaminergic, serotonergic, and peptidergic receptors. isciii.es

Structure-activity relationship studies have revealed that modifications to the core scaffold can significantly alter receptor selectivity. The trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold itself is a known pharmacophore for µ, κ, and δ opioid receptor antagonists. semanticscholar.org However, derivatives have been synthesized with varying degrees of selectivity. For instance, while many compounds in one series showed exceptional potency as opioid antagonists, none displayed high selectivity for either µ or κ receptors. ebi.ac.uk

The N-substituent plays a crucial role in determining selectivity. The development of JDTic, a selective κ-opioid receptor antagonist, involved modifying the N-substituent of the trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine core. core.ac.uk Further modifications led to compounds like BU09059, which retained high affinity and selectivity for the κ-receptor. core.ac.uk In another study, the removal of the 3,4-dimethyl groups from the JDTic scaffold resulted in a compound, AT-076, that acts as a pan antagonist with high affinity for all four opioid receptor subtypes (MOP, KOP, DOP, and NOP). semanticscholar.org

The following table summarizes the receptor selectivity profile of selected this compound derivatives:

| Compound | Receptor Target(s) | Selectivity Profile |

| Alvimopan | µ-opioid receptor | Competitive antagonist with high affinity for µ-receptors; no significant affinity for δ and κ receptors. isciii.escambridge.org |

| JDTic | κ-opioid receptor | Selective κ-opioid receptor antagonist. core.ac.uk |

| AT-076 | MOP, KOP, DOP, NOP | Pan antagonist with high affinity at all four opioid receptor subtypes. semanticscholar.org |

| LY255582 | µ, κ, and δ-opioid receptors | Highly potent µ, κ, and δ-opioid antagonist. ebi.ac.uk |

Investigation of Peripheral Selectivity

A key area of investigation for this compound derivatives has been the development of peripherally selective opioid antagonists. These compounds are designed to act on opioid receptors in the periphery, such as those in the gastrointestinal tract, without crossing the blood-brain barrier (BBB) and affecting the central nervous system (CNS). nih.gov This property is particularly desirable for treating opioid-induced side effects like constipation without interfering with centrally mediated analgesia. nih.govcambridge.org

The peripheral selectivity of these compounds is largely attributed to their physicochemical properties. For instance, Alvimopan's limited ability to cross the BBB is due to its large molecular size and high polarity. isciii.es The addition of a methyl group to naltrexone (B1662487) to form methylnaltrexone (B1235389) decreases its lipophilicity, thereby reducing its ability to penetrate the CNS. cambridge.org

Researchers have systematically modified the 4-(3-hydroxyphenyl)-3,4-dimethylpiperidine scaffold by introducing functional groups with varying sizes, polarities, and charges to achieve peripheral µ-opioid receptor antagonism while minimizing CNS exposure. nih.gov An index of peripheral selectivity was determined by the ratio of the dose required to antagonize peripheral effects to the dose that antagonizes central effects (AD50/ED50). A higher ratio indicates greater peripheral action. nih.gov For example, one analog exhibited a peripheral index of approximately 260, demonstrating a significant separation between central and peripheral actions, compared to naloxone (B1662785) with an index of 1.6. nih.gov

Potential Interactions with Other Biological Targets

While the primary focus of research on this compound derivatives has been on opioid receptors, some studies have explored their interactions with other biological targets, including enzymes and kinases.

Enzyme Inhibition Studies

Some piperidine derivatives have been investigated for their enzyme inhibitory activity. For instance, a study on 1,2,3-trimethyl-3-(3-hydroxyphenyl)-piperidine explored its inhibitory potency on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). amazonaws.com In a separate study, a series of 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine derivatives were synthesized and evaluated for their inhibitory activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes, with some compounds showing promising activity against butyrylcholinesterase. who.int Another study noted that while a 4-hydroxyphenyl analog showed high potency in enzyme inhibition, it had low membrane permeability. mdpi.com

Kinase Inhibitors and Ligand Design

The this compound scaffold has also been implicated in the context of kinase inhibition, although this is a less explored area. Some long-acting κ-opioid receptor antagonists, which are derivatives of trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine like JDTic, have been found to activate c-Jun N-terminal kinase (JNK). nih.gov This activation appears to be a mechanism by which these antagonists disrupt KOR signaling. nih.gov

In the broader context of kinase inhibitor design, piperidine rings are common structural motifs. One study on TGF-βR1 kinase inhibitors found that replacing pyrazole (B372694) and pyridine (B92270) rings with a piperidine resulted in a loss of activity. mdpi.com However, the development of fluorescent ligands for the mu-opioid receptor has utilized derivatives of (3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine, indicating its utility as a scaffold in designing probes to study receptor pharmacology. nottingham.ac.uk

G-Protein-Coupled Receptors (GPCRs) beyond Opioids

While the this compound scaffold is a cornerstone for many opioid receptor ligands, its derivatives also exhibit notable affinity for other GPCRs, particularly sigma (σ) receptors. jneurosci.orgnih.gov Originally misclassified as a type of opioid receptor, sigma receptors are now understood to be distinct membrane proteins that bind a variety of psychotomimetic drugs. nih.gov

Research has extensively utilized derivatives such as (+)-3-(3-Hydroxyphenyl)-N-(1-propyl)piperidine, commonly known as (+)-3-PPP, as a selective ligand to characterize sigma receptors. jneurosci.orgnih.gov Studies using radiolabeled (+)-[³H]3-PPP have demonstrated high-affinity binding to sigma receptors in brain membranes. jneurosci.org The pharmacological profile of this binding is consistent with that of sigma receptors, showing high affinity for drugs like haloperidol (B65202) and psychotomimetic benzomorphans, such as (+)-pentazocine and (+)-SKF 10,047. jneurosci.orgnih.gov The distribution of these binding sites in the central nervous system does not align with the localization of any other known neurotransmitter receptor, including dopamine (B1211576) receptors, underscoring their unique identity. jneurosci.org

Evidence suggests that sigma receptors are coupled to G-proteins. The presence of 5'-guanylylimidodiphosphate (Gpp(NH)p), a non-hydrolyzable GTP analog, was found to abolish the high-affinity binding state of sigma agonists, a characteristic feature of GPCRs. nih.gov This effect was not observed for antipsychotics like haloperidol, suggesting they may act as antagonists at this site. nih.gov Furthermore, agents that modify G-proteins, such as N-ethylmaleimide and pertussis toxin, inhibited (+)-[³H]3-PPP binding and eliminated the regulatory effect of Gpp(NH)p. nih.gov These findings strongly indicate that the sigma receptor can exist in two states and that its high-affinity state is regulated by coupling to a G-protein. nih.gov

| Compound | Target | Binding Affinity (Ki or IC50) | Comments |

|---|---|---|---|

| (+)-3-PPP | Sigma Receptor | Kd = 30 nM | High-affinity binding demonstrated in rat brain sections. jneurosci.org |

| Haloperidol | Sigma Receptor | IC50 = 5 nM | Potent inhibitor of (+)-[³H]3-PPP binding. jneurosci.org |

| (+)-Pentazocine | Sigma Receptor | KH = 7.5 nM; KL = 500 nM | Binds to high and low-affinity states. nih.gov |

| (+)-SKF 10,047 | Sigma Receptor | KH = 4.8 nM; KL = 250 nM | Binds to high and low-affinity states. nih.gov |

Voltage-Gated Ion Channels and Electrochemical Transporters

The pharmacological influence of this compound derivatives extends to the modulation of ion channels and transporters, which are critical for neuronal excitability and neurotransmitter reuptake.

Voltage-Gated Ion Channels

Research has identified voltage-gated sodium and potassium channels as targets for sigma receptor ligands, including the this compound derivative (+)-3-PPP. nih.gov One study demonstrated that sigma receptor ligands can inhibit the cardiac voltage-gated sodium channel, Naᵥ1.5. nih.gov This modulation was observed in both native mouse cardiac myocytes and in human cells heterologously expressing the channel, suggesting a conserved mechanism. nih.gov The inhibition by sigma-receptor ligands did not appear to be dependent on voltage and did not alter channel kinetics. nih.gov Additionally, (+)-3-(3-hydroxyphenyl)-N-(1-propyl)piperidine has been shown to inhibit potassium currents in sympathetic neurons. nih.gov These findings suggest that the cardiovascular effects of some sigma ligands may be attributable to their action on these ion channels. nih.gov In silico studies also predict that various piperidine derivatives have the potential to affect voltage-gated ion channels. clinmedkaz.orgclinmedkaz.org

Electrochemical Transporters

Derivatives of this compound have been investigated for their ability to interact with monoamine transporters, including the dopamine transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). researchgate.net These transporters are responsible for clearing neurotransmitters from the synapse and are major targets for antidepressant and stimulant drugs. nih.govtranspopmed.org

Structure-activity relationship studies on pyran biomimetics of piperidine derivatives have identified compounds with potent inhibitory activity on all three major monoamine transporters. researchgate.net For example, a 3-hydroxyphenyl derivative (compound 10f in the study) exhibited a triple reuptake inhibitory profile, with significant potency for DAT, SERT, and NET. researchgate.net This suggests that the 3-hydroxyphenyl moiety, a key feature of this compound, is compatible with binding to these transporters. Other piperidine-based compounds have been explored as cocaine antagonists through their potent inhibition of the dopamine transporter. The compound R(+)-3-(3-hydroxyphenyl)-N-propylpiperidine hydrochloride (3-PPP) has been used in binding assays to determine nonspecific binding at the DAT, indicating its interaction with the transporter. capes.gov.br

| Compound | Dopamine Transporter (DAT) Ki (nM) | Serotonin Transporter (SERT) Ki (nM) | Norepinephrine Transporter (NET) Ki (nM) |

|---|---|---|---|

| 3-hydroxyphenyl derivative (10f) | 31.3 | 40 | 38.5 |

Data from a study on pyran biomimetics of piperidine derivatives. researchgate.net

Computational Chemistry and Structural Analysis

Molecular Modeling Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For 4-(3-hydroxyphenyl)piperidine derivatives, these studies have been instrumental in rationalizing structure-activity relationships (SAR) and guiding the design of new, more potent, and selective compounds. clinmedkaz.org

Prediction of Active Conformations

Computational studies have been employed to predict the biologically active conformations of this compound derivatives, particularly how they bind to receptors like the opioid receptors. The conformation of the N-substituent is a key determinant of the potency and selectivity of these compounds. nih.gov For instance, in a series of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, modeling studies suggested that an extended conformation of the N-substituent's connecting chain, with the attached ring system rotated out-of-plane, is crucial for high binding affinity and antagonist potency. nih.gov This predicted conformation was later corroborated by X-ray crystallographic data. nih.gov

In order to understand the active conformation, structurally rigid analogs have been synthesized and studied. acs.org These constrained molecules provide a clearer picture of the spatial arrangement required for receptor interaction. Molecular modeling of conformationally constrained analogues, such as N-substituted cis-4a-(3-hydroxyphenyl)-8a-methyloctahydroisoquinolines, has further reinforced the understanding of the preferred binding pose. nih.gov

Conformational Analysis (e.g., Chair Conformation of Piperidine (B6355638) Ring)

A fundamental aspect of the structural analysis of this compound is the conformation of the piperidine ring itself. Both computational and experimental data, including NMR analysis and X-ray crystallography, consistently indicate that the piperidine ring predominantly adopts a chair conformation. nih.govresearchgate.net

In the active derivatives, the 4-(3-hydroxyphenyl) group typically assumes an equatorial orientation relative to the piperidine ring. nih.govnih.gov This equatorial arrangement is believed to be responsible for the antagonist activity observed in many of these compounds. nih.gov The stability of this conformation has been supported by various studies, including those on related piperidine structures. The trans-3,4-dimethyl substitution pattern, in particular, has been shown to favor a chair conformation with an equatorial 4-aryl group, which mediates opioid antagonist properties. nih.gov

Energy Minimization and Potential Energy Surfaces

Energy minimization calculations are a core component of molecular modeling, used to find the lowest energy (and therefore most stable) conformation of a molecule. For this compound derivatives, these calculations have confirmed the stability of the equatorial conformation of the 3-hydroxyphenyl group over the axial conformation. nih.gov Molecular modeling studies have shown that the equatorial conformation possesses a lower potential energy compared to the axial form. nih.gov

Strain energy minimization calculations have also been used to compare the stability of different configurational isomers, confirming, for example, the relative stability of observed isomers over unobserved ones. researchgate.net These computational approaches allow for the exploration of the potential energy surface of the molecule, providing insights into the energy barriers between different conformations and the likelihood of their existence. umich.edu

X-ray Crystallography

X-ray crystallography is a powerful experimental technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method has been indispensable in validating computational models and providing definitive structural data for this compound and its derivatives.

Determination of Absolute Configuration

For chiral molecules, determining the absolute configuration is crucial, as different enantiomers can have vastly different biological activities. X-ray crystallography is a primary method for the unambiguous determination of absolute stereochemistry. researchgate.net

For example, in the case of (3R,4R)-3,4-Dimethyl-1-[(3S)-3-hydroxy-3-cyclohexylpropyl-4-(3-hydroxyphenyl)piperidine (LY255582), X-ray crystallography confirmed the (3R,4R,3'S) absolute configuration. nih.gov This technique has been consistently used to verify the stereochemistry of various synthetic intermediates and final compounds in this class, ensuring that the desired isomer is obtained. researchgate.net

Table 1: Crystallographic Data for a this compound Analog

| Parameter | Value |

|---|---|

| Compound | Structurally Rigid Analogue of this compound |

| Formula | C12 H15 N O |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 7.9239 |

| b (Å) | 16.055 |

| c (Å) | 8.1077 |

| β (°) | 100.693 |

| Volume (ų) | 1013.54 |

Data sourced from the Crystallography Open Database, entry 4037052. crystallography.net

Elucidation of Receptor-Ligand Complexes

One of the most significant applications of X-ray crystallography in this field is the determination of the structure of this compound derivatives bound to their target receptors. nottingham.ac.uk The crystallization of the human κ-opioid receptor (hKOR) in complex with the potent antagonist JDTic, a derivative containing the trans-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold, has provided unprecedented insights into the molecular basis of their interaction. researchgate.netnih.govscispace.com

These crystal structures reveal the precise binding mode of the ligand. For JDTic, the structure showed that the protonated amine of the piperidine ring forms a critical salt bridge with the highly conserved Asp138 residue in the receptor. nih.govscispace.com The 3-hydroxyphenyl group engages in interactions within a specific pocket of the receptor. vulcanchem.com Such detailed structural information of receptor-ligand complexes is invaluable for structure-based drug design, allowing for the rational optimization of ligands to improve affinity and selectivity. nottingham.ac.uk

Table 2: Key Interactions in Receptor-Ligand Complex

| Ligand Moiety | Receptor Residue Interaction | Interaction Type |

|---|---|---|

| Piperidine Amine (protonated) | Asp138 | Salt Bridge / Ionic |

| 3-Hydroxyphenyl Group | Tyr139, Lys227 | Hydrogen Bonds |

| Piperidine Ring | Leu135, Ile316 | Hydrophobic Interactions |

Interactions derived from docking studies and crystal structures of related compounds binding to the κ-opioid receptor. nih.govvulcanchem.com

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, QSAR analyses have been instrumental in elucidating the structural requirements for affinity and selectivity toward various receptors, particularly opioid receptors.

Early QSAR analyses on 3-(3-hydroxyphenyl)piperidine (3-HPP) and related derivatives established a parabolic relationship between lipophilicity and affinity for the sigma (σ) receptor. nih.gov These studies demonstrated that selectivity for dopamine (B1211576) D2 versus sigma receptors is dependent on both the lipophilicity and the specific stereoisomerism of the ligand. nih.gov For instance, the R enantiomers of 3-HPP derivatives show a different relationship between D2 affinity and lipophilicity compared to the S enantiomers. nih.gov

Later studies on trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivatives, which are known opioid antagonists, further refined this understanding. acs.orgnih.gov QSAR models developed for this series helped to predict the anorectic activity of these compounds, correlating interaction energies with activity using methods like partial least squares (PLS). researchgate.net These models have demonstrated statistical significance, explaining a high percentage of the variance in the training sets and showing good predictive capacity for new analogues. researchgate.net

Key findings from various QSAR studies highlight that modifications to the piperidine ring and the N-substituent are critical for modulating activity. researchgate.netresearchgate.net For example, at the 2α-position of the piperidine ring, only small linear alkyl groups are well-tolerated for maintaining μ-opioid antagonist activity. researchgate.net Three-dimensional QSAR (3D-QSAR) studies have emphasized the importance of hydrophobic interactions in the binding affinity of 1,4-disubstituted piperidine analogues to the σ1 receptor. d-nb.info These computational models are able to effectively distinguish between active and inactive binders. d-nb.info The development of such models is a key component of computer-aided drug design (CADD), enabling the rational design of new ligands with desired pharmacological profiles. researchgate.net

| Derivative Series | Target/Activity | Key Structural Determinants & QSAR Findings | Reference |

|---|---|---|---|

| 3-(3-Hydroxyphenyl)piperidines (3-HPP) | Sigma (σ) and Dopamine D2 Receptor Affinity | A parabolic relationship exists between lipophilicity and σ-receptor affinity. Selectivity for D2/σ receptors depends on lipophilicity and ligand configuration. | nih.gov |

| trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines | Opioid Receptor Antagonism / Anorectic Activity | 3D-QSAR models correlate interaction energies with anorectant activity. N-substituent alterations are critical for activity. | researchgate.net |

| trans-4,5-dimethyl-4-(3-hydroxyphenyl)piperidines | μ-Opioid Receptor Antagonism | Only small, linear alkyl groups are tolerated at the 2α-position of the piperidine ring. | researchgate.net |

| 1,4-disubstituted piperidine analogues | σ1 Receptor Binding | 3D hydrophobic and solvent-accessible surface parameters are important. Hydrophobic interactions drive binding affinity. | d-nb.info |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It provides a guide to the molecule's reactivity towards charged reactants, making it a valuable tool for understanding intermolecular interactions. uni-muenchen.de The MEP surface is color-coded to indicate different potential regions: red typically signifies areas of negative potential (electron-rich, attractive to positive charges), blue indicates positive potential (electron-poor, repulsive to positive charges), and green represents neutral potential. dergipark.org.trresearchgate.net

In the context of this compound and its derivatives, MEP analysis helps to identify the sites most likely to be involved in hydrogen bonding and other electrostatic interactions with a biological target. d-nb.info For example, the phenolic hydroxyl group and the piperidine nitrogen are key features. The MEP map would show a region of negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atom (if deprotonated), indicating these are sites for electrophilic attack or hydrogen bond donation. uni-muenchen.demdpi.com Conversely, the hydrogen of the hydroxyl group would be a region of positive potential (blue), making it a hydrogen bond donor site.

Studying the MEPs of a series of analogues can explain structure-activity relationships. d-nb.info For instance, comparing the MEP maps of potent versus less potent ligands can reveal which electronic distributions are favorable for binding to a specific receptor. d-nb.info This information is crucial for designing new molecules with enhanced affinity and selectivity by optimizing their electrostatic complementarity with the target's binding site.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. tandfonline.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost orbital without electrons, acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of a molecule's stability and chemical reactivity; a smaller gap suggests higher reactivity. tandfonline.comresearchgate.net

For this compound, FMO analysis provides insights into its reactive behavior. The HOMO is typically localized on the electron-rich parts of the molecule, such as the phenyl ring and the hydroxyl group, identifying these as the primary sites for electrophilic attack. The LUMO's location indicates the most probable sites for nucleophilic attack. The analysis of the HOMO and LUMO energy levels and their distribution across the molecular structure helps in understanding and predicting the outcomes of chemical reactions. youtube.comimperial.ac.uk

In drug design, FMO analysis is used to understand how a ligand might interact with its biological target. dntb.gov.ua The nucleophilicity of the ligand, determined by its HOMO, and the electrophilicity, determined by its LUMO, are key to its binding mechanism. youtube.com By calculating these properties for this compound and its derivatives, researchers can predict how structural modifications will alter the molecule's electronic properties and, consequently, its biological activity. researchgate.net

| Orbital | Description | Role in Reactivity | Relevance to this compound |

|---|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The highest energy molecular orbital that is occupied by electrons. | Determines the molecule's nucleophilicity and basicity (electron-donating ability). youtube.com | Likely localized on the electron-rich phenol (B47542) ring and nitrogen atom. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy molecular orbital that is unoccupied by electrons. | Determines the molecule's electrophilicity and acidity (electron-accepting ability). youtube.com | Indicates sites susceptible to nucleophilic attack. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. tandfonline.com | Modifications that alter this gap can tune the molecule's biological activity. |

Computer-Aided Drug Design (CADD) Applications

Computer-Aided Drug Design (CADD) encompasses a range of computational methods that are integral to modern drug discovery, from hit identification to lead optimization. ceon.rs The this compound scaffold has been extensively studied using CADD approaches to design new therapeutic agents. nih.govnih.gov Its structural simplicity and amenability to chemical modification make it an ideal starting point for creating diverse compound libraries. mdpi.com

A significant application of CADD is the in silico prediction of potential biological targets and the spectrum of pharmacological activities for new compounds. clinmedkaz.orgclinmedkaz.org For novel derivatives of piperidine, including those related to this compound, web-based tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) are employed. clinmedkaz.orgclinmedkaz.org

These programs analyze the chemical structure of a query molecule and compare it to databases of known bioactive compounds to predict its most likely protein targets and potential therapeutic uses. clinmedkaz.org Studies on new piperidine derivatives have predicted interactions with a wide range of biological targets, including enzymes, G protein-coupled receptors (GPCRs), ion channels, and transport systems. clinmedkaz.orgclinmedkaz.org This broad predicted activity suggests that the piperidine scaffold is a "privileged structure" in medicinal chemistry. The predicted biological activity spectra for these derivatives often include applications in oncology, central nervous system (CNS) disorders, and as antimicrobial or antiarrhythmic agents. clinmedkaz.orgclinmedkaz.org Such preliminary in silico assessments are invaluable for prioritizing which compounds should be advanced to more resource-intensive preclinical studies. clinmedkaz.org

The this compound scaffold serves as a valuable building block, or precursor, in the development of more complex therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules designed to selectively induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. wisc.edu

The design of a PROTAC involves three key components: a ligand for the protein of interest (POI), a ligand for an E3 ligase (like cereblon), and a linker connecting the two. wisc.edu The physicochemical properties of the linker and the ligands are critical for the PROTAC's efficacy. In this context, fragments like 3-hydroxyphenyl and piperidine are used to build or modify PROTAC components. For example, a 3-hydroxyphenyl group has been introduced as a hydrophilic moiety in the design of a library of compounds to enhance interactions within a target protein's binding pocket. nih.govacs.org The piperidine ring itself is a common component used in the flexible or rigid linkers that connect the two ends of a PROTAC, demonstrating the versatility of this chemical scaffold in advanced drug design strategies. wisc.edu

Preclinical Pharmacological Evaluation

In Vivo Efficacy Studies

Gastrointestinal Motility Disorders Models

Derivatives of 4-(3-hydroxyphenyl)piperidine have been investigated for their potential in treating gastrointestinal motility disorders. Specifically, N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have been developed as peripherally selective opioid receptor antagonists. nih.gov The rationale behind this approach is that opioid-induced gastrointestinal dysfunction, a common side effect of narcotic analgesics, can be mitigated by blocking peripheral μ-opioid receptors in the enteric nervous system without affecting central analgesia. nih.govnih.gov

One such derivative, alvimopan (B130648) (LY246736), emerged from structure-activity relationship studies aimed at discovering a peripherally selective opioid antagonist with high activity after systemic administration. researchgate.netrti.org By modifying the size and polarity of the N-substituent of the trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine scaffold, researchers developed alvimopan, which has been shown to accelerate the time to upper and lower gastrointestinal recovery following surgeries that include partial bowel resection. nih.govnih.gov Another analog, ADL 8-2698, a trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine, was found to prevent morphine-induced increases in gastrointestinal transit time in volunteers without affecting central opioid analgesia. nih.gov This selectivity is attributed to its limited ability to cross the blood-brain barrier. isciii.es

Preclinical studies demonstrated that these compounds act as competitive antagonists at the μ-opioid receptor, with less significant activity at delta and kappa opioid receptors. isciii.esresed.es Their large molecular size and high polarity contribute to their limited central nervous system penetration. isciii.es

Anorectant Activity Studies

The this compound scaffold has also been a foundation for developing compounds with anorectant (appetite-suppressing) activity. A series of (3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine opioid antagonists were evaluated for their effects on food consumption in obese Zucker rats. acs.orgebi.ac.uk These studies revealed that many compounds in this series possess exceptional potency as both opioid antagonists and in reducing food consumption. acs.orgebi.ac.uk

One of the most promising compounds to emerge from these studies was LY255582, identified as (3R,4R)-3,4-Dimethyl-1-[(3S)-3-hydroxy-3-cyclohexylpropyl]-4-(3-hydroxyphenyl)piperidine. acs.orgresearchgate.net This compound demonstrated a potent ability to decrease food intake and body weight in various rodent models of obesity. physiology.org It acts as a potent non-morphinan antagonist for μ-, κ-, and δ-opioid receptors. physiology.org Chronic oral treatment with LY255582 in dietary-induced obese rats led to a reduction in adipose tissue mass by decreasing energy intake and stimulating lipid utilization. physiology.org The anorectic effects appear to be most pronounced in obese animals or when animals are fed a highly palatable diet. physiology.org

The mechanism behind this anorectant activity is linked to the antagonism of opioid receptors, as agonists for these receptors are known to induce a positive energy balance. physiology.org Interestingly, while many potent opioid antagonists in this series showed strong anorectic effects, some did not, indicating a complex structure-activity relationship. acs.orgebi.ac.uk

Table 1: Anorectant Activity of Selected this compound Derivatives

| Compound | Anorectant Activity | Opioid Receptor Antagonism | Reference |

|---|---|---|---|

| LY255582 | Potent reduction in food intake and body weight in obese rodent models. | Potent μ, κ, and δ antagonist. | acs.orgphysiology.orgphysiology.org |

| (3R,4R)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine series | Varying degrees of anorectant activity, with some compounds showing exceptional potency. | Potent opioid antagonists. | acs.orgebi.ac.uk |

Analgesic Activity (as a related class)

While the primary focus of recent research on this compound derivatives has been on opioid antagonism for gastrointestinal and anorectic applications, the broader class of 4-arylpiperidines has a well-established history in the development of analgesics. researchgate.netacs.orgclinmedkaz.org For instance, 1-methyl-4-alkyl-4-(m-hydroxyphenyl)-piperidines are noted to be potent analgesics. acs.org The position of the hydroxyl group on the phenyl ring is critical; moving it to the ortho or para position results in a loss of analgesic activity. acs.org

Furthermore, the nature of the substituent at the 4-position of the piperidine (B6355638) ring is crucial. Replacing the 4-alkyl group with a hydrogen atom also eliminates the analgesic effect. acs.org More recent studies on substituted phenacyl derivatives of 4-hydroxypiperidine (B117109) showed that only halogenated derivatives provided some protection against acetic acid-induced writhing in mice, a model for analgesic activity. koreascience.kr These same derivatives, however, were inactive in the tail-flick test, another common analgesic assay. koreascience.kr This highlights the specific structural requirements for achieving analgesic effects within this chemical class.

Preclinical ADME Considerations

Drug-like Properties Assessment

The drug-like properties of this compound derivatives have been a key focus in their development, particularly for ensuring desired pharmacokinetic profiles such as peripheral selectivity. For instance, alvimopan, a trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine derivative, has a large molecular size and high polarity, which limit its passage through the blood-brain barrier. isciii.es